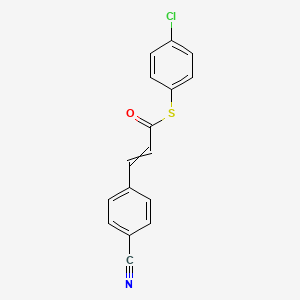

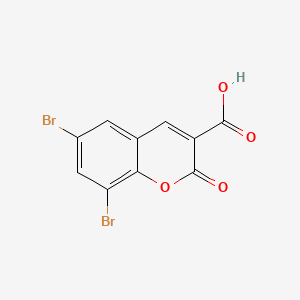

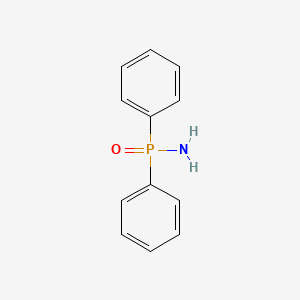

![molecular formula C14H22N2O B1299069 1-[2-(2,3-Dimetil-fenoxi)-etil]-piperazina CAS No. 51934-64-6](/img/structure/B1299069.png)

1-[2-(2,3-Dimetil-fenoxi)-etil]-piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The papers provided discuss various piperazine derivatives with different substituents and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps and different starting materials. For instance, one derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 1,4-piperazine-2,5-dione with polymorphic crystalline forms . Another synthesis route involved a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst . Additionally, Mannich reactions have been employed to produce derivatives such as 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, which demonstrated antioxidant activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Single-crystal X-ray analysis has been used to determine the polymorphic forms of synthesized compounds . NMR techniques, including DEPT, H-H COSY, HMQC, and HMBC, have been utilized for complete assignments of the molecular structure of certain piperazine derivatives . The crystal structures of some anti-malarial piperazine derivatives have also been reported, highlighting the importance of specific substituents and molecular conformations for activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The interaction of substituted piperazine derivatives with dopamine receptors has been studied, showing that certain substitutions can significantly enhance binding affinity . The reactivity of these compounds with biological targets is often correlated with their pharmacological effects, such as antidepressant and antianxiety activities , antimicrobial properties , antiallergy activity , and antioxidant properties [7, 9].

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, can affect their pharmacological profile. Polymorphism, as observed in some derivatives, can influence the solubility and dissolution rate, thereby affecting bioavailability . The antioxidant properties of certain derivatives have been measured in vitro, with some compounds showing significant activity [7, 9]. The affinity of these compounds for biological receptors, such as alpha-adrenoceptors, has been evaluated through radioligand binding assays, revealing insights into their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de fenoxi, como la 1-[2-(2,3-Dimetil-fenoxi)-etil]-piperazina, se han estudiado ampliamente en química medicinal . Se utilizan en el diseño y desarrollo de nuevos compuestos farmacéuticos. Los efectos biológicos de estos compuestos se estudian utilizando diversas técnicas químicas y aplicaciones de química computacional .

Actividad Antiinflamatoria y Analgésica

Se sintetizó y examinó una serie de análogos de 2-(fenoxi sustituidos)-N-(1-feniletil) acetamida por su actividad antiinflamatoria y analgésica . Los resultados indicaron que los compuestos de fenoxi que contienen halógeno mostraron resultados prometedores .

Electrónica Orgánica

Los radicales fenoxilo han mostrado grandes propiedades semiconductoras con aplicaciones potenciales en el campo de los fotodetectores orgánicos, los diodos emisores de luz orgánicos y la espintrónica orgánica . La estabilidad de estos radicales es un factor importante que limita sus aplicaciones prácticas .

Investigación Proteómica

La this compound se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente su

Propiedades

IUPAC Name |

1-[2-(2,3-dimethylphenoxy)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12-4-3-5-14(13(12)2)17-11-10-16-8-6-15-7-9-16/h3-5,15H,6-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVBGJIITAQIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCN2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

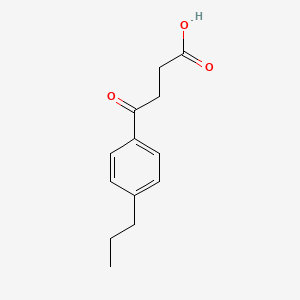

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

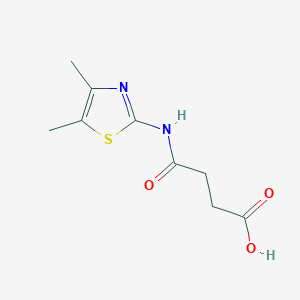

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

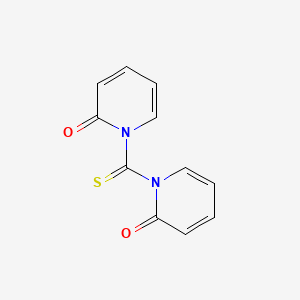

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)